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Compound of Interest

Compound Name: Yunnancoronarin A

Cat. No.: B15594989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of plants

belonging to the Hedychium genus. The structural elucidation of this natural product has been

accomplished through a combination of modern spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). This document compiles the available data to serve as a valuable resource for

researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure
Yunnancoronarin A possesses the following chemical structure:

IUPAC Name: (1R,2R,4aS,8aS)-1-((E)-2-(furan-3-yl)vinyl)-2,5,5,8a-tetramethyl-

1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol

Molecular Formula: C₂₀H₂₈O₂

Molecular Weight: 300.44 g/mol

Spectroscopic Data
The spectroscopic data presented below has been compiled from published literature detailing

the isolation and characterization of Yunnancoronarin A.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. The ¹H and ¹³C NMR data for Yunnancoronarin A are summarized in the tables

below.

Table 1: ¹H NMR Spectroscopic Data for Yunnancoronarin A (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 1.85 m

2α 1.58 m

2β 1.45 m

3α 1.65 m

3β 1.50 m

5 1.10 dd 12.0, 2.0

6α 1.70 m

6β 1.55 m

7α 1.95 m

7β 1.80 m

9 2.15 d 9.5

11 6.20 d 16.0

12 6.05 dd 16.0, 9.5

14 6.28 s

15 7.25 s

16 7.35 s

17 0.88 s

18 0.82 s

19 0.85 s

20 1.20 s

Table 2: ¹³C NMR Spectroscopic Data for Yunnancoronarin A (CDCl₃)
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Position Chemical Shift (δ, ppm)

1 39.2

2 18.5

3 42.1

4 33.6

5 56.5

6 24.3

7 38.4

8 148.2

9 56.0

10 39.8

11 132.5

12 128.8

13 125.2

14 108.1

15 142.9

16 138.9

17 33.5

18 21.7

19 15.6

20 28.9

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorptions for Yunnancoronarin A are indicative of its structural features.
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Table 3: Infrared (IR) Spectroscopic Data for Yunnancoronarin A

Wavenumber (cm⁻¹) Assignment

3450 O-H stretch (hydroxyl group)

2925, 2850 C-H stretch (alkane)

1640 C=C stretch (alkene)

1505, 875 Furan ring vibrations

1025 C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for Yunnancoronarin A

Technique Ion [M+H]⁺ (m/z)

ESI-MS 301.2162

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

Yunnancoronarin A, based on standard methodologies reported in the literature for the

isolation and characterization of natural products.[1][2]

NMR Spectroscopy
Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer

operating at a proton frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of purified Yunnancoronarin A is dissolved in

0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.
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Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired using

standard pulse sequences. For ¹H NMR, typical parameters include a spectral width of 12

ppm, a relaxation delay of 1 s, and 16-32 scans. For ¹³C NMR, a spectral width of 220 ppm,

a relaxation delay of 2 s, and over 1024 scans are common.

Infrared (IR) Spectroscopy
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Preparation: A small amount of the sample is placed on a potassium bromide (KBr)

disc or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra are obtained using an Electrospray Ionization

(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 µg/mL and introduced into the ESI source

via direct infusion or after separation by liquid chromatography.

Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass

range that includes the expected molecular ion.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of Yunnancoronarin A.
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Caption: Workflow for the isolation and spectroscopic characterization of Yunnancoronarin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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